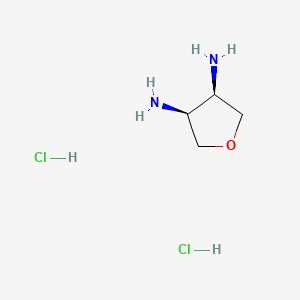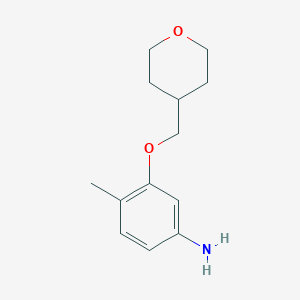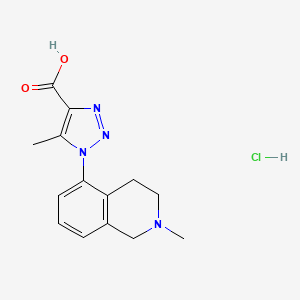![molecular formula C11H18N2O2 B1453177 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decan-2,4-dion CAS No. 91216-35-2](/img/structure/B1453177.png)
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decan-2,4-dion
Übersicht
Beschreibung
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Translationale Medizin
Diese Verbindung wurde als neuer Chemotyp für delta-Opioid-Rezeptor-selektive Agonisten identifiziert. Sie zeigt vielversprechende Ergebnisse in der Entwicklung neuer Schmerztherapieverfahren, insbesondere für die gezielte Ansteuerung des delta-Opioid-Rezeptors mit weniger Nebenwirkungen im Vergleich zu herkömmlichen Opioiden. Die Forschung umfasst Hochdurchsatz-Screening und Computermodellierung, um die Interaktion mit dem Rezeptor und die anschließende Rekrutierung von Beta-Arrestin zu verstehen .
Myelostimulation in der Hämatologie
Im Bereich der Hämatologie haben Derivate dieser Verbindung eine myelostimulierende Wirkung gezeigt. Dies ist besonders bedeutsam bei künstlich induziertem myelodepressiven Syndrom, bei dem diese Verbindungen die Regeneration von Lymphozyten- und Granulozytenzellpools in der Knochenmarkhämatopoese beschleunigen können .
Inhibition der Prolylhydroxylase-Domäne
Spiro[4.5]decanon-Derivate, zu denen auch die fragliche Verbindung gehört, wurden als Inhibitoren der Prolylhydroxylase-Domäne (PHD) untersucht. PHD-Inhibitoren sind entscheidend für die Regulierung der Reaktion des Körpers auf Hypoxie und haben potenzielle therapeutische Anwendungen bei der Behandlung von Anämie und ischämischen Erkrankungen .
Wirkmechanismus
Target of Action
The primary target of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .
Mode of Action
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, triggering a conformational change that activates the receptor . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) production .
Biochemical Pathways
Upon activation of the DOR, 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase , leading to a decrease in cAMP levels . This reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby modulating pain perception .
Result of Action
The activation of the DOR by 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione results in antinociceptive effects , reducing the perception of pain . This compound has shown efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice .
Biochemische Analyse
Biochemical Properties
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as a selective agonist for delta opioid receptors . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the orthosteric site of delta opioid receptors, which are G-protein coupled receptors (GPCRs) . This interaction is crucial for its function as it influences the receptor’s signaling pathways, leading to various physiological effects.
Cellular Effects
The effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, its interaction with delta opioid receptors can modulate the activity of downstream signaling molecules such as beta-arrestins and G-proteins . This modulation can lead to changes in cellular responses, including alterations in pain perception and inflammatory responses.
Molecular Mechanism
At the molecular level, 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects through binding interactions with delta opioid receptors . This binding is facilitated by docking and molecular dynamic simulations, which suggest that the compound fits well into the receptor’s orthosteric site . The binding leads to the activation or inhibition of various signaling pathways, depending on the context of the interaction. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione have been studied over time to understand its stability, degradation, and long-term impacts on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that it can maintain its biological activity, although the specific effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione in animal models have been studied to determine its efficacy and safety at different dosages . It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced physiological responses . At very high doses, it can cause adverse effects, including toxicity and potential damage to tissues . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic contexts .
Transport and Distribution
The transport and distribution of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that it can be efficiently transported across cell membranes and distributed to target tissues where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is critical for its activity and function . It has been found to localize in specific compartments within cells, such as the cytoplasm and nucleus . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its sites of action . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGYMNTXAXUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


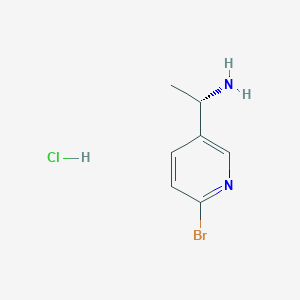
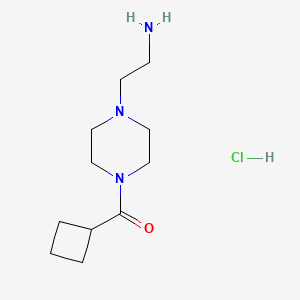


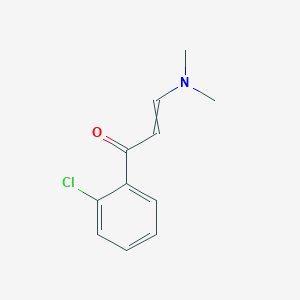
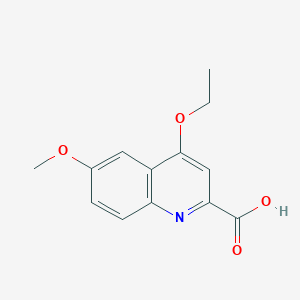

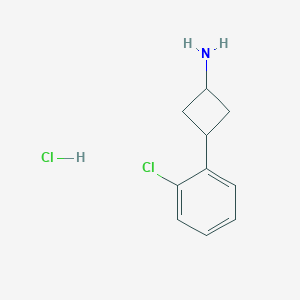
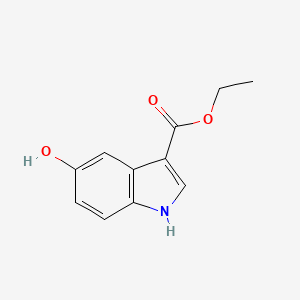
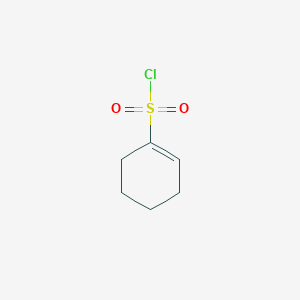
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)
